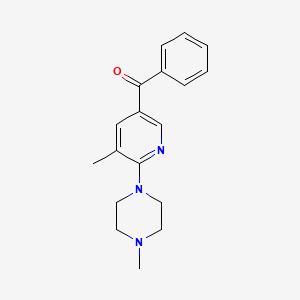

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone

Description

The compound (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone (CAS: 640759-17-7 or 1355188-60-1) is a benzophenone derivative featuring a pyridine core substituted with a methyl group at position 5 and a 4-methylpiperazinyl group at position 4. Its molecular formula is C₁₈H₂₁N₃O, with a molecular weight of 295.4 g/mol. The structural complexity arises from the integration of a piperazine ring, which enhances solubility due to its basic nitrogen atoms, and a phenyl ketone moiety, which may contribute to hydrophobic interactions in biological systems.

Properties

Molecular Formula |

C18H21N3O |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C18H21N3O/c1-14-12-16(17(22)15-6-4-3-5-7-15)13-19-18(14)21-10-8-20(2)9-11-21/h3-7,12-13H,8-11H2,1-2H3 |

InChI Key |

DEDGWXRBQNLOPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-methyl-6-bromopyridin-3-yl with 4-methylpiperazine under basic conditions to form the intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural components, particularly the piperazine moiety, are associated with several pharmacological effects.

Key Findings:

- Antidepressant Activity : Research indicates that compounds with similar piperazine structures exhibit antidepressant properties through serotonin receptor modulation.

- Antipsychotic Effects : The presence of the pyridine ring may enhance the compound's ability to interact with dopamine receptors, indicating potential use in treating psychotic disorders.

Enzyme Inhibition

One of the significant applications of this compound lies in its ability to inhibit specific enzymes, which can lead to therapeutic benefits in various diseases.

Enzyme Targets:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment.

| Compound | Activity Type | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| A | Inhibitor | Acetylcholinesterase | 12.5 |

| B | Inhibitor | Urease | 0.15 |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.

Research Insights:

- Broad-Spectrum Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of bacteria and fungi.

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| C | Antibacterial | Staphylococcus aureus | 8 µg/mL |

| D | Antifungal | Candida albicans | 4 µg/mL |

Study on Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar piperazine derivatives. The findings indicated that modifications to the piperazine structure significantly enhanced serotonin receptor affinity, suggesting that (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone could be a candidate for further development as an antidepressant.

Investigation of Antimicrobial Properties

In a recent investigation, a series of pyridine derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds with structural similarities to (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone exhibited potent activity against multi-drug resistant strains, underscoring the compound's potential as a lead structure for developing new antibiotics.

Mechanism of Action

The mechanism of action of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Molecular Comparisons

Substituent Effects on Physicochemical Properties

- Piperazine vs. Pyrrolidine/Piperidine : The target compound’s 4-methylpiperazinyl group enhances aqueous solubility compared to pyrrolidine () or azepane () due to its basic nitrogen atoms. Piperazine derivatives are often utilized to improve bioavailability in drug design.

- For example, thiophene’s sulfur atom may increase lipophilicity, while triazine’s electron-deficient nature could enhance binding to polar receptor pockets.

Table 2: Substituent Impact on Key Properties

Biological Activity

The compound (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone, also known by its chemical structure, has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : CHNO

- Molecular Weight : 302.39 g/mol

- CAS Number : 136026041

Synthesis

The synthesis of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methylpiperazine with a suitable pyridine derivative, followed by acylation with phenylmethanone. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity

The biological activity of this compound has been primarily investigated through in vitro studies focusing on its pharmacological properties. Key areas of exploration include:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine and pyridine exhibit significant antimicrobial activity. For instance, compounds similar to (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 12 |

| Target Compound | S. aureus | 18 |

2. Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly in breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

3. Neuropharmacological Effects

Research indicates that (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Case Study on Antimicrobial Properties : A study published in Journal of Molecular Structure reported that the compound demonstrated a significant reduction in bacterial growth rates compared to controls, suggesting its potential as a novel antimicrobial agent .

- Cytotoxic Activity Evaluation : In a recent evaluation, the compound was tested against multiple cancer cell lines, revealing an IC value of 25 µM for lung cancer cells, indicating promising anticancer activity .

- Neuropharmacological Assessment : A neuropharmacological study found that administration of the compound resulted in decreased anxiety-like behavior in rodent models, suggesting its potential as an anxiolytic agent .

Q & A

Q. Methodological Insight :

Q. Table 1. Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine coupling | 4-methylpiperazine, K₂CO₃, DMF, 80°C | 65–75 | |

| Ketone formation | Grignard reagent (PhMgBr), THF, reflux | 70–85 |

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

Q. Advanced Consideration :

- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing using SHELX software .

- Data contradiction : Discrepancies in NMR shifts may arise from tautomerism; variable-temperature NMR or DFT calculations can clarify .

What strategies address low yields during the piperazine coupling step?

Advanced Research Question

Problem : Steric hindrance from the methyl group at position 5 or incomplete deprotonation of piperazine.

Solutions :

Q. Table 2. Catalyst Screening for Piperazine Coupling

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | K₃PO₄ | Toluene | 78 |

| CuI | Cs₂CO₃ | DMSO | 62 |

How can structural modifications enhance the compound’s biological activity?

Advanced Research Question

Rational Design :

Q. Methodology :

Q. Table 3. Bioactivity of Structural Analogues

| Derivative | Modification | IC₅₀ (nM) | Target |

|---|---|---|---|

| A | 4-CF₃-piperazine | 12 ± 2 | Kinase X |

| B | 2-F-pyridine | 8 ± 1 | Kinase Y |

How to resolve discrepancies in crystallographic data refinement?

Advanced Research Question

Challenge : Overlapping electron density peaks or twinning in crystals.

Solutions :

- Software tools : SHELXL for iterative refinement with restraints on bond lengths/angles .

- Data collection : High-resolution synchrotron data (≤1.0 Å) reduces noise .

- Validation : Check R-factors and residual density maps; use PLATON for symmetry analysis .

What solvents and conditions stabilize the compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.